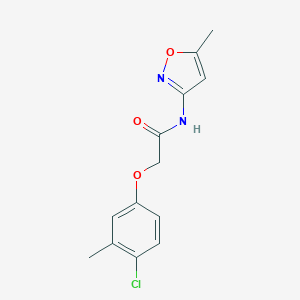![molecular formula C26H18N2O4 B284003 2,3-Bis[2-(1,3-benzodioxol-5-yl)vinyl]quinoxaline](/img/structure/B284003.png)
2,3-Bis[2-(1,3-benzodioxol-5-yl)vinyl]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis[2-(1,3-benzodioxol-5-yl)vinyl]quinoxaline, also known as BBQ, is a compound that has gained attention in the scientific community due to its potential applications in research. BBQ belongs to the family of quinoxaline derivatives and has been studied for its ability to act as a fluorescent probe and as a potential drug candidate for various diseases.
Mécanisme D'action
2,3-Bis[2-(1,3-benzodioxol-5-yl)vinyl]quinoxaline acts as a fluorescent probe by binding to specific biomolecules and emitting light upon excitation. In terms of its potential as a drug candidate, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell migration. It has also been shown to inhibit the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and to be well-tolerated in animal studies. It has been shown to accumulate in tumor cells and to induce apoptosis, suggesting that it may have potential as an anticancer agent. This compound has also been shown to cross the blood-brain barrier and to have neuroprotective effects in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2,3-Bis[2-(1,3-benzodioxol-5-yl)vinyl]quinoxaline is its high fluorescence intensity, which allows for sensitive detection of biomolecules in cells. Another advantage is its low toxicity, which makes it suitable for in vivo studies. One limitation of this compound is its relatively low water solubility, which can limit its use in aqueous environments.
Orientations Futures
There are several future directions for research on 2,3-Bis[2-(1,3-benzodioxol-5-yl)vinyl]quinoxaline. One direction is to optimize the synthesis method to improve yield and purity. Another direction is to further study the mechanism of action of this compound, particularly in terms of its interactions with specific biomolecules. Additionally, research could focus on developing new applications for this compound, such as in the diagnosis and treatment of other diseases.
Méthodes De Synthèse
2,3-Bis[2-(1,3-benzodioxol-5-yl)vinyl]quinoxaline can be synthesized through a multi-step process involving the reaction of 2,3-dichloroquinoxaline with 2-(1,3-benzodioxol-5-yl)acetonitrile. The reaction is carried out in the presence of a base and a palladium catalyst to produce this compound in good yield.
Applications De Recherche Scientifique
2,3-Bis[2-(1,3-benzodioxol-5-yl)vinyl]quinoxaline has been studied for its ability to act as a fluorescent probe for biological imaging. It has been used to visualize the distribution and dynamics of proteins and lipids in cells. This compound has also been studied for its potential applications as a drug candidate for various diseases, including cancer and Alzheimer's disease.
Propriétés
Formule moléculaire |
C26H18N2O4 |
|---|---|
Poids moléculaire |
422.4 g/mol |
Nom IUPAC |
2,3-bis[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline |
InChI |
InChI=1S/C26H18N2O4/c1-2-4-20-19(3-1)27-21(9-5-17-7-11-23-25(13-17)31-15-29-23)22(28-20)10-6-18-8-12-24-26(14-18)32-16-30-24/h1-14H,15-16H2/b9-5+,10-6+ |
Clé InChI |
XKMWKAGCTDZLLN-NXZHAISVSA-N |
SMILES isomérique |
C1OC2=C(O1)C=CC(=C2)/C=C/C3=NC4=CC=CC=C4N=C3/C=C/C5=CC6=C(OCO6)C=C5 |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC3=NC4=CC=CC=C4N=C3C=CC5=CC6=C(C=C5)OCO6 |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C=CC3=NC4=CC=CC=C4N=C3C=CC5=CC6=C(C=C5)OCO6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-3-[1,1'-biphenyl]-4-yl-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283920.png)
![6-Amino-3-(3,4-dichlorophenyl)-4-(2-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283921.png)

![[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-methoxybenzoate](/img/structure/B283926.png)
![Dimethyl 5-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B283931.png)
![3-bromo-N-{4-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B283932.png)
![6-amino-4-[3-({3-nitro-1H-1,2,4-triazol-1-yl}methyl)-4-methoxyphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283934.png)
![6-Amino-3-methyl-4-[2-(1-naphthylmethoxy)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283937.png)
![6-Amino-4-{3-ethoxy-4-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283938.png)
![6-Amino-4-{5-chloro-2-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283941.png)
![6-Amino-4-{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283942.png)
![6-Amino-4-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283943.png)
![6-Amino-3-methyl-4-{4-[(2-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283944.png)
![6-Amino-3-methyl-4-[4-(1-naphthylmethoxy)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283945.png)
